molecular formula C12H14N2O2 B3424169 6-methyl-l-tryptophan CAS No. 33468-34-7

6-methyl-l-tryptophan

Cat. No.: B3424169
CAS No.: 33468-34-7
M. Wt: 218.25 g/mol
InChI Key: GDMRVYIFGPMUCG-JTQLQIEISA-N
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Description

6-Methyl-L-tryptophan is a derivative of the essential amino acid tryptophan. It is characterized by the presence of a methyl group at the sixth position of the indole ring. This modification imparts unique properties to the compound, making it of interest in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-L-tryptophan typically involves the modification of the indole ring of tryptophan. One common method is the halogenation of L-tryptophan followed by methylation. For instance, the tryptophan-6-halogenase enzyme can be used to convert L-tryptophan to 6-bromotryptophan, which can then be methylated to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Engineered strains of Escherichia coli or Saccharomyces cerevisiae can be used to produce the compound from glucose or other carbon sources. These methods are favored for their efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various indole derivatives, while substitution can introduce halogen atoms or other functional groups to the indole ring .

Scientific Research Applications

6-Methyl-L-tryptophan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-L-tryptophan involves its interaction with various enzymes and receptors in the body. It can act as an inhibitor or substrate for enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase. These interactions can modulate the levels of serotonin and other metabolites, affecting various physiological processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct biochemical properties. This makes it particularly useful in studying the metabolism of tryptophan and its derivatives, as well as in developing therapeutic agents that target tryptophan-related pathways .

Properties

IUPAC Name

(2S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRVYIFGPMUCG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941788
Record name 6-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33468-34-7, 1991-93-1
Record name L-6-Methyltryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33468-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptophan, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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